3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
Description
3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and an ether linkage to a pyrrolidine ring, which is further substituted with a naphthalen-1-ylsulfonyl group
Properties
IUPAC Name |
3-chloro-4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-17-12-21-10-8-18(17)25-15-9-11-22(13-15)26(23,24)19-7-3-5-14-4-1-2-6-16(14)19/h1-8,10,12,15H,9,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXFPKAYTDYRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Sulfonylation: The pyrrolidine intermediate is then reacted with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the naphthalen-1-ylsulfonyl group.
Ether Formation: The sulfonylated pyrrolidine is then reacted with 3-chloro-4-hydroxypyridine under basic conditions to form the ether linkage, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the pyrrolidine ring or the naphthalen-1-ylsulfonyl group.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyrrolidine ring or the naphthalen-1-ylsulfonyl group.
Scientific Research Applications
3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalen-1-ylsulfonyl group can enhance binding affinity to certain biological targets, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-((1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the chloro group, which may affect its reactivity and binding properties.
3-Chloro-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Substitutes the naphthalen-1-ylsulfonyl group with a phenylsulfonyl group, potentially altering its biological activity.
Uniqueness
3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, naphthalen-1-ylsulfonyl group, and pyrrolidine ring makes it a versatile compound for various applications in research and industry.
Biological Activity
Overview
3-Chloro-4-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound featuring a pyridine ring, which is substituted with a chloro group and an ether linkage to a pyrrolidine ring. The pyrrolidine is further substituted with a naphthalen-1-ylsulfonyl group. This unique structure suggests potential biological activities that warrant investigation.
The compound's molecular formula is , and it has a molecular weight of approximately 392.87 g/mol. The presence of the chloro group, sulfonyl moiety, and the pyrrolidine ring contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇ClN₂O₃S |
| Molecular Weight | 392.87 g/mol |
| IUPAC Name | 3-chloro-4-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Anticancer Properties
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, compounds with naphthalene substituents have shown promising results in inhibiting cancer cell proliferation, particularly against colorectal cancer cell lines (HT29) . The presence of electron-donating groups enhances their cytotoxic efficacy, making them potential candidates for further development in cancer therapeutics.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties. The sulfonamide group in particular has been linked to enhanced activity against various bacterial strains. Research indicates that derivatives of naphthalene sulfonamides demonstrate significant antibacterial effects, which could be extrapolated to suggest potential efficacy for this compound against bacterial infections .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. The chloro group on the pyridine ring could facilitate nucleophilic substitution reactions, enhancing its binding affinity to target proteins.
Case Study 1: Anticancer Activity Assessment
In a study examining the anticancer properties of various naphthalene derivatives, researchers found that compounds similar to this compound exhibited IC50 values in the low micromolar range against HT29 cells. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfonamide derivatives demonstrated that compounds containing naphthalene rings had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics against both Gram-positive and Gram-negative bacteria . This highlights the potential application of this compound in treating bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
